Lipophilicity Advantage Over 2-Acetylcyclohexanone
The target compound exhibits a calculated logP of 2.1149, whereas the closest shorter-chain analog, 2-acetylcyclohexanone, has a logP of 0.08 . This difference of 2.03 log units translates to approximately a 100-fold higher octanol-water partition coefficient, directly impacting extraction efficiency and membrane permeability in biological or environmental systems.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 2.1149 |
| Comparator Or Baseline | 2-Acetylcyclohexanone logP 0.08 |
| Quantified Difference | ΔlogP = 2.03 (approx. 100× higher partitioning) |
| Conditions | Calculated logP values (ALogP or XLogP) |
Why This Matters
Higher lipophilicity makes the target compound superior for applications requiring organic phase partitioning, such as liquid-liquid extraction of metal ions or synthesis of hydrophobic derivatives.
